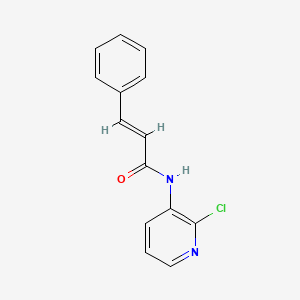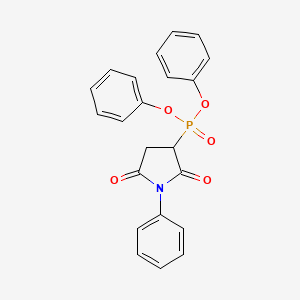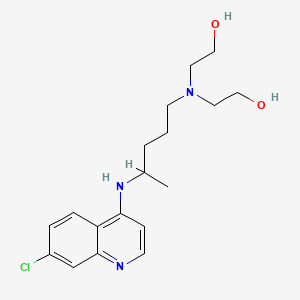
N,N'-bis(4-nitrophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(4-nitrophenyl)oxamide is an organic compound characterized by the presence of two nitrophenyl groups attached to an oxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-bis(4-nitrophenyl)oxamide can be synthesized through the condensation reaction of diethyl oxalate with ethanolamine, followed by nitration. The nitration reaction is typically carried out using 100% nitric acid, resulting in high yields and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(4-nitrophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis(4-nitrophenyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer for energetic materials.
Mecanismo De Acción
The mechanism of action of N,N’-bis(4-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxamide core provides a stable framework that can facilitate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(4-chloro-3-nitrophenyl)oxamide: Similar structure but with chlorine substituents.
N,N’-bis(3-nitrophenyl)oxamide: Similar structure but with nitro groups in different positions.
N,N’-bis(4-fluorophenyl)oxamide: Similar structure but with fluorine substituents.
Uniqueness
N,N’-bis(4-nitrophenyl)oxamide is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and potential applications. The presence of two nitrophenyl groups enhances its ability to participate in various chemical reactions, making it a versatile compound in scientific research.
Propiedades
Número CAS |
5131-59-9 |
|---|---|
Fórmula molecular |
C14H10N4O6 |
Peso molecular |
330.25 g/mol |
Nombre IUPAC |
N,N'-bis(4-nitrophenyl)oxamide |
InChI |
InChI=1S/C14H10N4O6/c19-13(15-9-1-5-11(6-2-9)17(21)22)14(20)16-10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20) |
Clave InChI |
IBRPVMOCJJBNND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)


![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)
![(7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B14172477.png)


![3-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14172494.png)
![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)

![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)

